2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)
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Overview
Description
2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and two pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) typically involves the condensation of 3-methoxybenzaldehyde with 4-ethyl-3-methyl-1H-pyrrole under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the methylene bridge between the two pyrrole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydropyrrole derivatives, and various substituted pyrrole compounds .
Scientific Research Applications
2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Another compound with a methylene bridge but different substituents.
3,3’-((2-Methoxyphenyl)methylene)bis(2-methyl-1H-indole): Similar structure but with indole rings instead of pyrrole rings
Uniqueness
2,2’-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole) is unique due to its specific combination of a methoxyphenyl group and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
656254-83-0 |
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Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
4-ethyl-2-[(4-ethyl-3-methyl-1H-pyrrol-2-yl)-(3-methoxyphenyl)methyl]-3-methyl-1H-pyrrole |
InChI |
InChI=1S/C22H28N2O/c1-6-16-12-23-21(14(16)3)20(18-9-8-10-19(11-18)25-5)22-15(4)17(7-2)13-24-22/h8-13,20,23-24H,6-7H2,1-5H3 |
InChI Key |
PCBPEYQUOBZOTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CNC(=C1C)C(C2=CC(=CC=C2)OC)C3=C(C(=CN3)CC)C |
Origin of Product |
United States |
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